![molecular formula C24H24ClN3O2S2 B2939469 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1163144-60-2](/img/structure/B2939469.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis . Some benzothiazole derivatives have also been evaluated for anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on their C, H and N analysis .Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide hydrochloride, has been found to target several key proteins in the body. One of the primary targets is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound also shows inhibitory activity against COX-1 , an enzyme involved in inflammation .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, it inhibits DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . It also inhibits COX-1, reducing the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting DprE1, it disrupts the arabinan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . By inhibiting COX-1, it affects the arachidonic acid pathway, reducing the production of inflammatory mediators .
Pharmacokinetics
The compound’s inhibitory concentrations against its targets suggest that it can reach effective concentrations in the body .
Result of Action
The compound’s action leads to molecular and cellular effects. For instance, it inhibits the growth of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis . It also reduces inflammation by inhibiting the production of inflammatory mediators .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2.ClH/c1-3-27-13-12-17-20(14-27)31-24(26-22(28)15-8-10-16(29-2)11-9-15)21(17)23-25-18-6-4-5-7-19(18)30-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRAOLMNUUBCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.